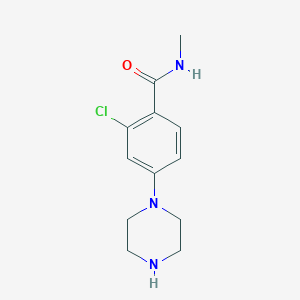
5-(4-Bromophenyl)-3-methylpentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromophenyl)-3-methylpentan-1-amine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pentan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3-methylpentan-1-amine typically involves the following steps:
Formation of Intermediate: The intermediate compound, such as 4-bromobenzyl bromide, can be synthesized by condensing 4-bromophenylacetic acid with sodium cyanide in ethanol, followed by hydrolysis with sodium hydroxide.
Amine Introduction: The final step involves the introduction of the amine group to the intermediate compound. This can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amination processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromophenyl)-3-methylpentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The bromine atom can be reduced to form a phenyl ring without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of a phenyl ring without the bromine substituent.
Substitution: Formation of hydroxyl or amino-substituted phenyl rings.
Applications De Recherche Scientifique
5-(4-Bromophenyl)-3-methylpentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-Bromophenyl)-3-methylpentan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antifungal activity.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits neurotoxic potentials.
Uniqueness
5-(4-Bromophenyl)-3-methylpentan-1-amine is unique due to its specific structural features, such as the presence of a bromine atom on the phenyl ring and the pentan-1-amine chain
Propriétés
Formule moléculaire |
C12H18BrN |
|---|---|
Poids moléculaire |
256.18 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-3-methylpentan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-10(8-9-14)2-3-11-4-6-12(13)7-5-11/h4-7,10H,2-3,8-9,14H2,1H3 |
Clé InChI |
OLJHFDRVLUADFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=C(C=C1)Br)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)


![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
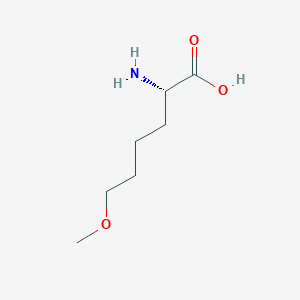
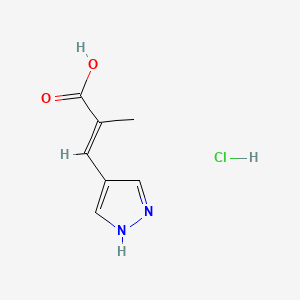

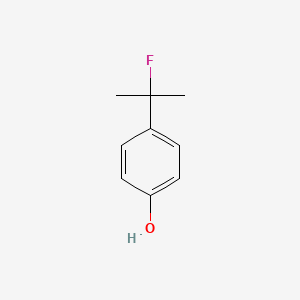
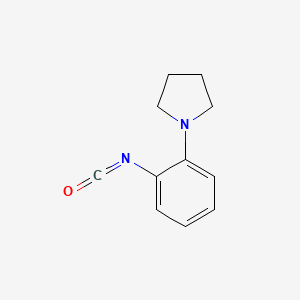
![4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile](/img/structure/B13558225.png)
